N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide
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Overview
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide is a complex organic compound that features a quinoxaline core, a pyrrolidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoxaline Core: This can be achieved by condensing o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with pyrrolidine.
Attachment of the Thiophene Moiety: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinoxaline intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions, respectively.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure may lend itself to applications in organic electronics or as a building block for novel materials.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its potential bioactivity.
Mechanism of Action
The mechanism by which N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide: Similar structure but with a different thiophene isomer.
N-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide: Similar structure but with a furan ring instead of thiophene.
N-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide: Similar structure but with a pyridine ring instead of thiophene.
Uniqueness
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}quinoxaline-2-carboxamide is unique due to the specific positioning of the thiophene moiety, which can influence its electronic properties and reactivity. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(17-9-19-15-3-1-2-4-16(15)21-17)20-14-5-7-22(11-14)10-13-6-8-24-12-13/h1-4,6,8-9,12,14H,5,7,10-11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDGOFBYUQQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NC3=CC=CC=C3N=C2)CC4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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